2-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
描述
This compound is a heterocyclic molecule featuring a fused triazolopyridazinone core, a 1,2,4-oxadiazole ring substituted with a 3,4-dimethoxyphenyl group, and a phenyl substituent at position 5. The oxadiazole moiety is known for metabolic stability, while the triazolopyridazinone core may contribute to π-π stacking interactions in biological systems .
属性
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O4/c1-30-17-10-8-15(12-18(17)31-2)21-23-20(32-26-21)13-27-22(29)28-19(25-27)11-9-16(24-28)14-6-4-3-5-7-14/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIRQQOZOGVIBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CN3C(=O)N4C(=N3)C=CC(=N4)C5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and synthetic routes of the target compound with analogs from the provided evidence:
Key Findings:
Oxadiazole vs. Thiadiazole/Thiadiazinone: The target compound’s oxadiazole ring provides enhanced metabolic stability compared to thiadiazole/thiadiazinone systems (e.g., ), which may undergo faster oxidative degradation .
Substituent Effects: Methoxy vs. Benzyl vs. Methyl: Substitutions at the triazole position (e.g., 3-methoxybenzyl in ) modulate steric bulk, affecting target binding selectivity .
Core Heterocycles: The triazolopyridazinone core (target compound) offers a planar structure for protein binding, whereas fused systems like pyrrolo-thiazolo-pyrimidine () create steric hindrance, limiting bioavailability .
Synthetic Accessibility: The target compound’s synthesis likely parallels methods for analogs in –6, involving oxadiazole formation via cycloaddition followed by alkylation . In contrast, thiadiazinone derivatives () require harsher conditions (e.g., monochloroacetic acid), reducing yield .
Research Implications
- Drug Design : The target compound’s balanced lipophilicity (methoxy groups) and metabolic stability (oxadiazole) make it a promising lead for CNS-targeted therapies. Fluorinated analogs () warrant exploration for improved bioavailability .
- Limitations : Lack of explicit biological data in the evidence necessitates further studies on kinase inhibition or cytotoxicity.
常见问题
Q. 1.1. What are the key considerations for synthesizing this compound with high purity?
- Methodological Answer:
Synthesis requires multi-step optimization, including temperature control (80–120°C), solvent selection (e.g., DMF or chloroform), and catalysts like triethylamine to enhance reaction efficiency. Post-synthesis purification via column chromatography or recrystallization is critical. Characterization should involve -/-NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity and purity ≥95% .
Q. 1.2. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer:
Use -NMR to verify proton environments (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm) and HRMS for molecular ion confirmation. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity. For advanced structural elucidation, X-ray crystallography or 2D NMR (e.g., COSY, HSQC) resolves stereochemical ambiguities .
Q. 1.3. How should researchers handle stability issues during storage?
- Methodological Answer:
Store the compound in amber vials under inert gas (argon/nitrogen) at –20°C to prevent oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways. Monitor via HPLC for byproduct formation .
Advanced Research Questions
Q. 2.1. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer:
Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). Standardize assays using validated models (e.g., fungal strains for antifungal studies) and include positive controls (e.g., fluconazole). Cross-validate findings with molecular docking (e.g., targeting 14-α-demethylase lanosterol, PDB ID: 3LD6) to correlate activity with binding affinity .
Q. 2.2. What strategies optimize the compound’s core structure for enhanced target selectivity?
- Methodological Answer:
Perform SAR studies by modifying substituents on the oxadiazole and triazolopyridazine rings. For example:- Oxadiazole ring: Replace 3,4-dimethoxyphenyl with electron-withdrawing groups (e.g., –CF) to modulate electron density.
- Triazolopyridazine: Introduce halogens (e.g., –Cl) to enhance lipophilicity and blood-brain barrier penetration.
Validate modifications using in silico ADMET prediction tools (e.g., SwissADME) followed by in vitro cytotoxicity assays .
Q. 2.3. How can researchers design experiments to investigate off-target effects?
- Methodological Answer:
Use proteome-wide affinity chromatography coupled with mass spectrometry (AfC-MS) to identify off-target binding proteins. For functional validation, employ RNA interference (siRNA) or CRISPR-Cas9 knockouts in relevant cell models. Dose-response studies (IC) across multiple targets (e.g., kinases, GPCRs) quantify selectivity .
Data Analysis & Experimental Design
Q. 3.1. What statistical approaches are recommended for analyzing dose-response relationships?
Q. 3.2. How should researchers address batch-to-batch variability in synthesis?
- Methodological Answer:
Implement quality-by-design (QbD) principles:- Critical Process Parameters (CPPs): Monitor reaction time, pH, and solvent ratios.
- Critical Quality Attributes (CQAs): Track yield (≥70%), purity (≥95%), and residual solvent levels (<0.1%).
Use multivariate analysis (e.g., PCA) to correlate CPPs with CQAs .
Safety & Compliance
Q. 4.1. What safety protocols are essential for handling reactive intermediates during synthesis?
- Methodological Answer:
Use fume hoods with HEPA filters and wear PPE (nitrile gloves, safety goggles). For azide-containing intermediates, conduct small-scale reactions (<1 g) to minimize explosion risks. Neutralize waste with 10% sodium hypochlorite before disposal .
Structural & Functional Insights
Q. 5.1. How does the dimethoxyphenyl group influence biological activity compared to analogs?
- Methodological Answer:
The 3,4-dimethoxy motif enhances π-π stacking with aromatic residues in enzyme active sites (e.g., CYP51). Replace with 3,4-dichlorophenyl to assess halogen bonding effects. Comparative docking studies (AutoDock Vina) quantify binding energy differences (ΔG) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
